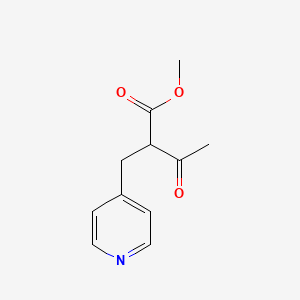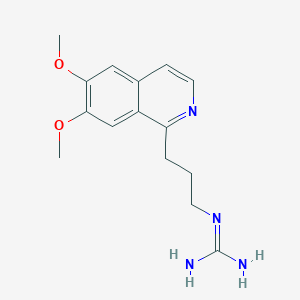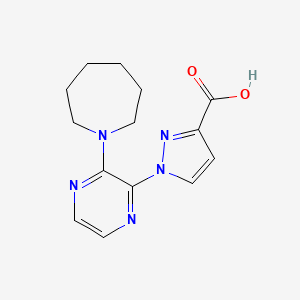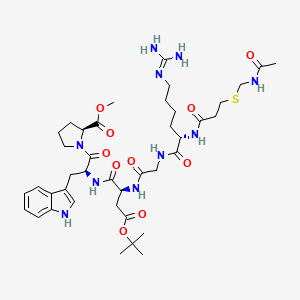
1-Chloro-4,7'-biisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4,7’-biisoquinoline is a heterocyclic compound that belongs to the family of biisoquinolines It is characterized by the presence of a chlorine atom at the 1-position and a biisoquinoline structure, which consists of two isoquinoline units connected at the 4 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4,7’-biisoquinoline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate nucleophiles. This reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and is carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 1-Chloro-4,7’-biisoquinoline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4,7’-biisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 1-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions include various substituted biisoquinoline derivatives, which can have different functional groups attached to the isoquinoline rings. These derivatives can exhibit diverse chemical and biological properties.
Scientific Research Applications
1-Chloro-4,7’-biisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloro-4,7’-biisoquinoline involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential cellular processes. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions and influencing their reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biisoquinoline: A closely related compound with similar structural features but without the chlorine atom.
2,2’-Bipyridine: Another bidentate ligand commonly used in coordination chemistry.
1,10-Phenanthroline: A well-known chelating agent with a similar nitrogen donor motif.
Uniqueness
1-Chloro-4,7’-biisoquinoline is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its ability to form specific interactions with molecular targets and improve its efficacy in various applications.
Properties
CAS No. |
848841-53-2 |
|---|---|
Molecular Formula |
C18H11ClN2 |
Molecular Weight |
290.7 g/mol |
IUPAC Name |
1-chloro-4-isoquinolin-7-ylisoquinoline |
InChI |
InChI=1S/C18H11ClN2/c19-18-16-4-2-1-3-15(16)17(11-21-18)13-6-5-12-7-8-20-10-14(12)9-13/h1-11H |
InChI Key |
SLAIKCMANHDXFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)C3=CC4=C(C=C3)C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11836999.png)







![4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11837031.png)
![6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B11837051.png)



